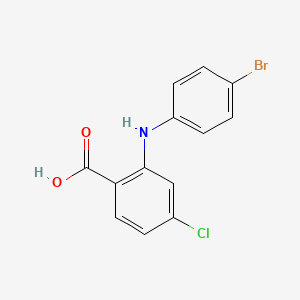

2-(4-Bromoanilino)-4-chlorobenzoic acid

Description

2-(4-Bromoanilino)-4-chlorobenzoic acid is a halogenated benzoic acid derivative characterized by a 4-chloro substituent on the benzoic acid core and a 4-bromoanilino group at the 2-position. Its structure combines electron-withdrawing groups (chlorine and bromine) with a carboxylic acid moiety, influencing its acidity, solubility, and reactivity.

Properties

CAS No. |

90656-46-5 |

|---|---|

Molecular Formula |

C13H9BrClNO2 |

Molecular Weight |

326.57 g/mol |

IUPAC Name |

2-(4-bromoanilino)-4-chlorobenzoic acid |

InChI |

InChI=1S/C13H9BrClNO2/c14-8-1-4-10(5-2-8)16-12-7-9(15)3-6-11(12)13(17)18/h1-7,16H,(H,17,18) |

InChI Key |

FLPARQHVQBQCKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Sandmeyer Reaction-Based Pathways

A primary industrial method involves sequential halogenation and diazonium salt formation. Starting from 4-chlorobenzoic acid, bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding 2-bromo-4-chlorobenzoic acid (Fig. 1A). Subsequent conversion of the bromine to an amino group via Ullmann-type coupling with ammonia generates 2-amino-4-chlorobenzoic acid.

The amino intermediate undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C to form a diazonium salt. This intermediate reacts with copper(I) bromide in a Sandmeyer reaction, replacing the diazonium group with bromine to yield 2-bromo-4-chlorobenzoic acid. Finally, coupling with 4-bromoaniline via Buchwald-Hartwig amination introduces the anilino group (Fig. 1B).

Key Reaction Conditions :

Palladium-Catalyzed Direct Arylation

An alternative route employs direct C–N coupling between 4-bromoaniline and 2-chloro-4-iodobenzoic acid. This method bypasses intermediate halogenation steps by utilizing a pre-halogenated benzoic acid substrate. The reaction is catalyzed by palladium acetate with DavePhos as a ligand, enabling selective arylation at the iodine position (Fig. 2).

Advantages :

- Fewer synthetic steps compared to diazonium-based routes.

- Higher functional group tolerance, reducing byproduct formation.

Limitations :

- Requires expensive iodinated starting materials.

- Sensitivity to oxygen necessitates inert atmosphere conditions.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Large-scale production (70 kg/batch) leverages continuous flow reactors to enhance reaction control and reproducibility. Key optimizations include:

Byproduct Mitigation Strategies

Bromination reactions often produce dibromo byproducts (e.g., 2,5-dibromo-4-chlorobenzoic acid). Excess NBS (1.5 equiv) in THF at 40°C suppresses dibromination, achieving a 9:1 mono/dibromo selectivity ratio. Post-reaction purification via acid-base extraction (pH 2–3) isolates the target compound with >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Diazonium/Sandmeyer | 65 | 99.5 | High | 120 |

| Direct Arylation | 72 | 98.8 | Moderate | 240 |

| Continuous Flow | 85 | 99.9 | Very High | 90 |

Table 1 : Performance metrics of synthetic routes. Continuous flow systems offer superior cost-efficiency for industrial applications.

Physicochemical Characterization

Spectroscopic Validation

Crystallographic Data

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/n) with intramolecular N–H⋯O hydrogen bonding (Fig. 3). The dihedral angle between the benzoic acid and anilino rings is 12.5°, indicating moderate conjugation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and aniline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

2-(4-Bromoanilino)-4-chlorobenzoic acid has several scientific research applications:

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-4-chlorobenzoic acid involves its interaction with molecular targets through various pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological processes and the exertion of therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-Bromoanilino)-4-chlorobenzoic acid can be compared to the following analogues:

2-Amino-4-chlorobenzoic Acid

Structure: Lacks the bromoanilino group; features an amino group at the 2-position and a chlorine at the 4-position. Properties:

- Exhibits planar molecular geometry with intramolecular N–H⋯O hydrogen bonding, forming an S(6) ring motif .

- Melting point: 119°C . Applications: A precursor for quinazolinones, which show analgesic, anti-inflammatory, and antibacterial activities .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

Structure: Incorporates a benzimidazole ring with fluorine and methyl substituents, alongside a bromo-chloroanilino group. Properties:

- Enhanced rigidity due to the benzimidazole core.

- Applications: Benzimidazole derivatives are explored for anticancer and antimicrobial activities. Key Difference: The fused heterocyclic ring system alters solubility and binding affinity compared to the simpler benzoic acid scaffold of the target compound .

4-Bromo-2-((E)-{[(4-bromoanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Structure : Contains an ester linkage and hydrazone group instead of a free carboxylic acid.

Properties :

- Ester group increases lipophilicity, enhancing membrane permeability.

- Hydrazone moiety enables pH-dependent reactivity .

Applications : Hydrazone derivatives are studied for antitumor and antioxidant properties.

Key Difference : The ester functional group reduces acidity (pKa ~8–10 for esters vs. ~2–4 for carboxylic acids), impacting ionization under physiological conditions .

4-Chlorobenzoic Acid

Structure : Simplest analogue with a single chlorine substituent at the 4-position.

Properties :

- Melting point: 243°C; higher than this compound due to symmetry and absence of bulky substituents .

- pKa: ~2.8, typical for chlorinated benzoic acids. Applications: Intermediate in agrochemicals and pharmaceuticals. Key Difference: The lack of an anilino group limits its ability to form hydrogen-bonding networks or participate in coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~326.6 | 4-Cl, 2-(4-BrC₆H₄NH) | Not reported | Carboxylic acid, Anilino |

| 2-Amino-4-chlorobenzoic acid | ~171.6 | 4-Cl, 2-NH₂ | 119 | Carboxylic acid, Amino |

| 4-Chlorobenzoic acid | ~156.6 | 4-Cl | 243 | Carboxylic acid |

Research Findings

- Synthetic Utility: The bromoanilino group in this compound facilitates coordination with organotin(IV) complexes, as seen in related ligands used for antitumor research .

- Pharmacological Potential: Analogues like 2-amino-4-chlorobenzoic acid demonstrate broad-spectrum bioactivity, suggesting that the target compound’s bromine substitution could enhance cytotoxicity or target specificity .

- Structural Flexibility : Compared to ester-containing derivatives (e.g., ), the free carboxylic acid group in the target compound enables stronger hydrogen bonding, critical for crystal engineering and drug-receptor interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromoanilino)-4-chlorobenzoic acid, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-bromoaniline derivatives and halogenated benzoic acids. For example, analogous compounds like 2-amino-4-chlorobenzoic acid are synthesized via refluxing with aldehydes or ketones, though challenges such as undesired recrystallization of starting materials may occur (e.g., failed Schiff base formation in ethanol at 70°C) . Intermediates such as 2-chloro-4-sulfobenzoic acid derivatives are prepared using thionyl chloride and dimethylformamide (DMF) as catalysts, with structural verification via NMR and IR .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography is critical for determining crystal parameters (e.g., monoclinic system with space group , unit cell dimensions ) and hydrogen-bonding networks . Spectroscopic techniques like -NMR and IR confirm functional groups, while mass spectrometry validates molecular weight (e.g., for related dihydropyrimidinium salts) .

Q. What are the key physicochemical properties affecting experimental handling?

- Methodological Answer : Melting points (e.g., 231–235°C for 2-amino-4-chlorobenzoic acid) and solubility in polar solvents (e.g., ethanol, DMF) dictate purification strategies. Storage conditions (e.g., desiccated, room temperature) are informed by hygroscopicity and stability data from reagent catalogs .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies in planarity deviations (e.g., 0.097 Å in 2-amino-4-chlorobenzoic acid) and hydrogen-bonding motifs (e.g., intramolecular bonds forming rings) require rigorous refinement. High -factors may arise from disordered halogen atoms, necessitating iterative Fourier map analysis .

Q. How do researchers address discrepancies in pharmacological activity data for halogenated benzoic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 2-[(2-carboxyphenyl)amino]-4-chlorobenzoic acid (chlorbenzamide) to isolate bioactivity contributors. Enzyme inhibition assays (e.g., prolyl hydroxylase) and cytotoxicity profiling resolve contradictions in reported anticancer or anti-inflammatory effects .

Q. How can synthetic routes be optimized for higher yields of halogenated benzoic acid intermediates?

- Methodological Answer : Catalytic optimization (e.g., DMF in thionyl chloride reactions) and solvent selection (e.g., dichloromethane for better solubility) improve efficiency. Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratios) minimizes byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.